molecular formula C8H12N2OS B13485172 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol

6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol

Cat. No.: B13485172
M. Wt: 184.26 g/mol
InChI Key: IKQHQEKFNJOSMP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-halo derivatives with sulfur-containing reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Potassium carbonate, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various alkylated derivatives .

Scientific Research Applications

6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

4-methyl-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2OS/c1-6-5-8(11)10-7(9-6)3-4-12-2/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

IKQHQEKFNJOSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CCSC

Origin of Product

United States

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